Sulindac sulfide

Catalog No.
S005328
CAS No.
32004-67-4
M.F
C20H17FO2S
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulindac sulfide

CAS Number

32004-67-4

Product Name

Sulindac sulfide

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO2S

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-

InChI Key

LFWHFZJPXXOYNR-MFOYZWKCSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

Synonyms

(Z)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetic acid

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

Description

The exact mass of the compound 5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identity

5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid, also known as desoxynil, is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac []. Desoxynil lacks the sulfone group present in sulindac, and its biological activity has been the subject of some scientific research.

Inhibition of COX Enzymes

One area of investigation is desoxynil's potential to inhibit cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation and pain. Studies have shown that desoxynil can inhibit COX-1 and COX-2 enzymes, though to a lesser extent than sulindac itself [].

Gastrointestinal Effects

A significant side effect of sulindac is gastrointestinal (GI) ulcers. Research suggests that desoxynil may be less likely to cause GI ulcers compared to sulindac []. This is because desoxynil is not metabolized to the same reactive intermediates that are thought to contribute to sulindac-induced ulcers.

Sulindac sulfide is an active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. It is classified as a prodrug, which means it is converted into its active form within the body. The chemical formula for sulindac sulfide is C20H17FO3SC_{20}H_{17}FO_3S, with a molar mass of approximately 356.41 g/mol. This compound has garnered attention due to its anti-inflammatory properties and potential applications in cancer prevention, particularly in colorectal cancer associated with familial adenomatous polyposis .

, primarily involving its conversion from sulindac through metabolic processes. In the liver, sulindac is reduced to sulindac sulfide, which can further be oxidized to sulindac sulfone. The primary reaction pathway involves the reversible reduction of the sulfoxide group to form the sulfide, which is crucial for its biological activity. Additionally, sulindac sulfide can participate in conjugation reactions, leading to the formation of glucuronides that facilitate its excretion .

Sulindac sulfide exhibits significant biological activity, primarily through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins that mediate inflammation and pain. This compound has been shown to possess anti-inflammatory effects comparable to other NSAIDs but with a potentially reduced gastrointestinal toxicity profile due to its enterohepatic circulation . Furthermore, sulindac sulfide has demonstrated properties that may inhibit the growth of polyps and precancerous lesions in the colon, suggesting a role in cancer prevention .

The synthesis of sulindac sulfide involves several steps:

  • Formation of Intermediate: The reaction between p-fluorobenzyl chloride and diethylmethyl malonate leads to an intermediate diester.
  • Saponification and Decarboxylation: The intermediate undergoes saponification followed by decarboxylation.
  • Cyclization: Polyphosphoric acid cyclization yields 5-fluoro-2-methyl-3-indanone.
  • Reformatsky Reaction: A Reformatsky reaction with zinc amalgam and bromoacetic ester produces carbinol.
  • Dehydration and Oxidation: Dehydration with tosic acid or through Knoevenagel condensation leads to indene, which is then oxidized to form sulindac sulfide .

Sulindac sulfide is primarily utilized for its anti-inflammatory properties in treating various conditions such as arthritis and other inflammatory diseases. Its unique ability to inhibit polyp growth makes it a candidate for colorectal cancer prevention strategies. Additionally, research indicates potential applications in modulating apoptotic pathways in cancer therapy by enhancing apoptosis when combined with certain ligands .

Studies have shown that sulindac sulfide interacts with various biological pathways beyond COX inhibition. It has been investigated for its effects on peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma, where derivatives of sulindac sulfide have been found to activate these receptors effectively. This activation may contribute to its anti-cancer properties by influencing lipid metabolism and cell proliferation pathways . Furthermore, interaction studies suggest that combining sulindac sulfide with tumor necrosis factor-related apoptosis-inducing ligand can enhance apoptosis in cancer cells .

Sulindac sulfide shares structural similarities and pharmacological profiles with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
IndomethacinNonsteroidal anti-inflammatory drugHigher gastrointestinal toxicity
DiclofenacNonsteroidal anti-inflammatory drugMore potent COX inhibition but higher side effects
CelecoxibSelective COX-2 inhibitorLess gastrointestinal toxicity but more selective
AspirinNonsteroidal anti-inflammatory drugIrreversible COX inhibition

Sulindac sulfide's unique characteristic lies in its ability to undergo enterohepatic circulation, potentially leading to fewer gastrointestinal side effects compared to other NSAIDs while also providing anticancer benefits through mechanisms not solely reliant on COX inhibition .

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.09332912 g/mol

Monoisotopic Mass

340.09332912 g/mol

Heavy Atom Count

24

UNII

6UVA8S2DEY

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

32004-67-4

Dates

Modify: 2023-09-13

Explore Compound Types